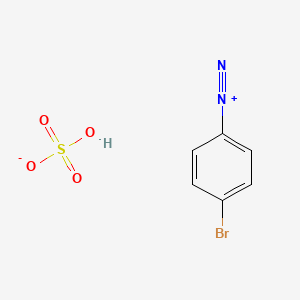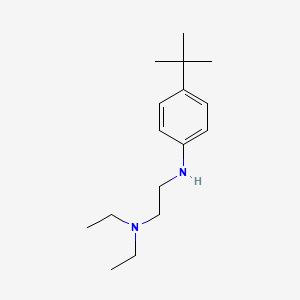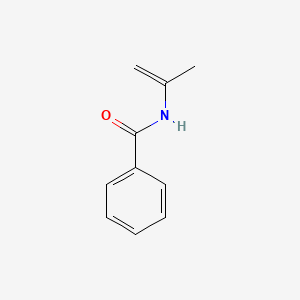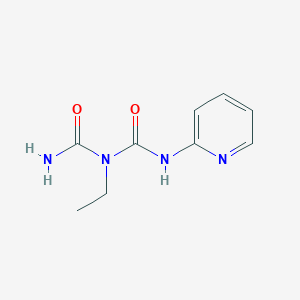
4-Bromobenzene-1-diazonium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzene-1-diazonium hydrogen sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is often used in organic synthesis due to its ability to undergo a variety of chemical reactions, making it a versatile intermediate in the preparation of other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromobenzene-1-diazonium hydrogen sulfate can be synthesized through the diazotization of 4-bromoaniline. The process involves the reaction of 4-bromoaniline with sodium nitrite (NaNO₂) in the presence of a strong acid such as sulfuric acid (H₂SO₄). The reaction is typically carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromobenzene-1-diazonium hydrogen sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Sandmeyer Reaction: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) is used to replace the diazonium group with a chloride or bromide, respectively.
Azo Coupling: Phenols or aromatic amines are used as coupling partners in the presence of a base.
Reduction: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) can be used as reducing agents.
Major Products Formed
Substitution: Aryl halides, phenols, and nitriles.
Coupling: Azo compounds.
Reduction: Arylamines.
Wissenschaftliche Forschungsanwendungen
4-Bromobenzene-1-diazonium hydrogen sulfate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-bromobenzene-1-diazonium hydrogen sulfate involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution reactions, where the diazonium group is replaced by a nucleophile. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen, which makes it a good leaving group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorobenzene-1-diazonium hydrogen sulfate
- 4-Iodobenzene-1-diazonium hydrogen sulfate
- 4-Nitrobenzene-1-diazonium hydrogen sulfate
Comparison
4-Bromobenzene-1-diazonium hydrogen sulfate is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
79481-74-6 |
|---|---|
Molekularformel |
C6H5BrN2O4S |
Molekulargewicht |
281.09 g/mol |
IUPAC-Name |
4-bromobenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C6H4BrN2.H2O4S/c7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
YJSKSMHGLPYCBW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1[N+]#N)Br.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)


![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)


![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
